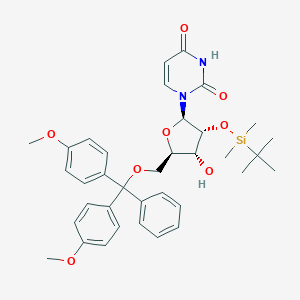

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

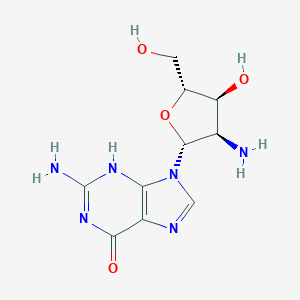

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is an adenosine derivative and can be used as an intermediate for oligonucleotides synthesis .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleotides selectively using a small organic catalyst. This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside . Another study applied this finding to develop a simple synthetic route to m1A phosphoramidite .Molecular Structure Analysis

The molecular formula of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is C44H49N5O7Si. The molecular weight is 788.0 g/mol .Aplicaciones Científicas De Investigación

Role in Nucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a critical intermediate in the synthesis of modified nucleosides and nucleotides, which are foundational for understanding and manipulating genetic material. Recent trends in nucleotide synthesis highlight the importance of such compounds for developing therapeutic agents, exploring their roles in various biological processes, and their application in biotechnology and pharmaceutical research. The synthetic pathways for nucleotides and their analogues, including methods for chemical synthesis and enzymatic approaches, have been extensively studied, underscoring the versatility and significance of these intermediates in creating a wide array of nucleotide derivatives for research and therapeutic use (Roy et al., 2016).

Therapeutic Potential of Adenosine Analogues

Adenosine and its analogues, including molecules structurally related to 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, have been identified as promising therapeutic agents due to their wide range of physiological effects mediated through adenosine receptors. These compounds have shown potential in the treatment of inflammation, type 2 diabetes, arrhythmia, and as vasodilators in myocardial perfusion imaging. The therapeutic applications extend beyond their primary role in cellular metabolism to include significant effects on cellular bioenergetics, immunoregulation, and even in the inhibition of certain cancer pathways. This broad therapeutic potential makes adenosine analogues and conjugates a significant focus of current medical research, exploring their mechanisms of action and potential clinical applications (Samsel & Dzierzbicka, 2011).

Adenosine in Brain Diseases

The role of adenosine and related drugs in brain diseases has been a significant area of research, reflecting the compound's ubiquity and multifunctionality across the human body. Adenosine's neuromodulatory functions, particularly through its receptors in the brain, have been implicated in a wide range of neurological and psychiatric disorders. By modulating neurotransmitter release and neuronal excitability, adenosine and its analogues offer potential therapeutic avenues for treating schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease. The exploration of adenosine receptor ligands in clinical trials underscores the ongoing interest in leveraging the adenosine system for therapeutic benefit in brain disorders (Lopes et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-GNECSJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551634 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | |

CAS RN |

81265-93-2 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)